molecular formula C17H33NOSn B180629 3,5-Dimethyl-4-(tributylstannyl)isoxazole CAS No. 136295-80-2

3,5-Dimethyl-4-(tributylstannyl)isoxazole

Cat. No. B180629
CAS RN: 136295-80-2
M. Wt: 386.2 g/mol
InChI Key: PKYSINBSZIXTHF-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(tributylstannyl)isoxazole (also known as DMTI) is an organostannane compound with a wide range of applications in scientific research. It is a versatile molecule that has been used in a variety of laboratory experiments due to its unique properties. DMTI has been studied for its potential uses in biochemistry, pharmacology, and materials science.

Scientific Research Applications

  • Synthesis of Aryl-2,4-pentanediones : 3,5-Dimethyl-4-iodoisoxazole undergoes palladium-catalyzed coupling to form 4-aryl-3,5-dimethylisoxazoles, which can be converted to 3-aryl-2,4-pentanediones (Labadie, 1994).

  • Synthesis of Heteroaromatic Ring Systems : The synthesis of 3-substituted 5-(tributylstannyl)isoxazoles has been achieved through the 1,3-dipolar cycloaddition of nitrile oxides to tributylethynylstannane, leading to various derivatives including 5-iodo-3-methylisoxazole and 3-methyl-5-isoxazolyl phenyl ketone (Sakamoto, Kondo, Uchiyama, & Yamanaka, 1991).

  • Applications in Polymer Synthesis : 3,5-Dimethyl-4-vinylisoxazole has been used to synthesize polymers with pendant isoxazole rings, exploiting its unique properties (Bertini, Munno, & Pocci, 1976).

  • Investigation of Tautomerism in Heteroaromatic Compounds : The study of 5-hydroxyisoxazoles and isoxazol-5-ones has provided insights into the tautomerism of these compounds in various phases and their basicity (Boulton & Katritzky, 1961).

  • Synthesis of Growth Regulatory Compounds : Compounds containing the 3,5-dimethyl-isoxazol-4-ylsulfanyl group have been synthesized, showing potential as growth stimulators in agricultural applications (Eliazyan, Shahbazyan, Pivazyan, & Yengoyan, 2011).

  • Investigation of Alkylation Reactions : Research on the alkylation of 3,5-Dimethylisoxazole has provided valuable insights into the formation of isoxazoles with secondary and tertiary alkyl groups (Kashima, Tobe, Sugiyama, & Yamamoto, 1973).

  • Exploration of Allylic-Allylic Alkylation : The application of 3,5-dimethyl-4-nitroisoxazole in allylic-allylic alkylation reactions has been investigated, highlighting its role in synthesizing dicarboxylic acid derivatives (Kowalczyk-Dworak, Kwit, & Albrecht, 2020).

  • Study of Pyrolysis Products : The pyrolysis of 3,5-dimethylisoxazole and its derivatives has been explored, revealing new primary products and the role of vinylnitrene in these processes (Nunes, Reva, Pinho e Melo, Fausto, Šolomek, & Bally, 2011).

properties

IUPAC Name

tributyl-(3,5-dimethyl-1,2-oxazol-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6NO.3C4H9.Sn/c1-4-3-5(2)7-6-4;3*1-3-4-2;/h1-2H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYSINBSZIXTHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(ON=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NOSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567696
Record name 3,5-Dimethyl-4-(tributylstannyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-(tributylstannyl)isoxazole

CAS RN

136295-80-2
Record name 3,5-Dimethyl-4-(tributylstannyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethyl-4-(tributylstannyl)isoxazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

n-BuLi (1.6 M solution in hexanes, 6 mL, 9.6 mmol) was added to a cooled (−78° C.) solution of 4-iodo-3,5-dimethylisoxazole (1.47 g, 6.60 mmol) in THF (24 mL) under nitrogen. After 15 min, tributyltin chloride (26 mL, 9.60 mmol) was added and the reaction was stirred over night while warming to room temperature. The reaction was quenched by 1 M HCl, CH2Cl2 was added, the phases separated and the solvent were evaporated. The residue was purified by flash chromatography with heptane:CH2Cl2 (75:25-0:100) to give 3,5-dimethyl-4-(tributylstannyl)isoxazole (1.00 g, 39%).
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step Two
Name
Quantity
24 mL
Type
solvent
Reaction Step Two
Quantity
26 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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